molecular formula C14H21BO2 B14851392 Cyclohexenylethynylboronic acid pinacol ester

Cyclohexenylethynylboronic acid pinacol ester

Cat. No.: B14851392
M. Wt: 232.13 g/mol
InChI Key: OUXFQJIDZJKJKX-UHFFFAOYSA-N
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Description

Cyclohexenylethynylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a cyclohexenyl ring and an ethynyl group, stabilized by a pinacol ester moiety. It is widely used as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexenylethynylboronic acid pinacol ester typically involves the reaction of cyclohexenylboronic acid with ethynylboronic acid in the presence of a pinacol ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid groups. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the coupling reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexenylethynylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The boronic acid group can be substituted with other functional groups such as halides, amines, or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of palladium or copper catalysts, with solvents like THF or DCM.

Major Products Formed:

    Oxidation: Formation of boronic acids or borates.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexenyl derivatives.

Scientific Research Applications

Cyclohexenylethynylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of cyclohexenylethynylboronic acid pinacol ester involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group reacts with a halide or pseudohalide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.

Comparison with Similar Compounds

  • Cyclohexenylboronic acid pinacol ester
  • Ethynylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Comparison: Cyclohexenylethynylboronic acid pinacol ester is unique due to the presence of both cyclohexenyl and ethynyl groups, which provide additional reactivity and versatility in chemical reactions. Compared to cyclohexenylboronic acid pinacol ester, it offers enhanced reactivity in coupling reactions due to the presence of the ethynyl group. Similarly, it provides more functionalization options compared to ethynylboronic acid pinacol ester, due to the cyclohexenyl ring.

Properties

Molecular Formula

C14H21BO2

Molecular Weight

232.13 g/mol

IUPAC Name

2-[2-(cyclohexen-1-yl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h8H,5-7,9H2,1-4H3

InChI Key

OUXFQJIDZJKJKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CCCCC2

Origin of Product

United States

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